molecular formula C13H11BrCl2N2O4S B2659301 5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide CAS No. 2094748-33-9

5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide

Cat. No.: B2659301
CAS No.: 2094748-33-9
M. Wt: 442.11
InChI Key: YZTPEVMZHPBYRU-UHFFFAOYSA-N
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Description

5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide is a complex organic compound that belongs to the class of pyridine sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Halogenation: Introduction of bromine and chlorine atoms to the pyridine ring.

    Sulfonation: Addition of a sulfonamide group to the pyridine ring.

    Methoxylation: Introduction of methoxy groups to the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The use of catalysts and specific solvents can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the development of novel drugs, particularly as inhibitors for specific enzymes or receptors.

    Agrochemicals: The compound is used in the synthesis of pesticides and herbicides.

    Material Science: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of halogen and methoxy groups enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-6-chloro-3-indolyl N-acetyl-β-D-glucosaminide: Similar in structure but differs in the presence of an indole ring.

    2-bromo-5-chloropyridine: Lacks the sulfonamide and methoxy groups.

Uniqueness

The uniqueness of 5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

5-bromo-6-chloro-N-(5-chloro-2,4-dimethoxyphenyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrCl2N2O4S/c1-21-11-5-12(22-2)10(4-9(11)15)18-23(19,20)7-3-8(14)13(16)17-6-7/h3-6,18H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTPEVMZHPBYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(N=C2)Cl)Br)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrCl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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